molecular formula C17H17N3O2 B14923535 Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B14923535
M. Wt: 295.34 g/mol
InChI Key: ZHBHHYKANDJAER-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with appropriate diketones or aldehydes under controlled conditions . The reaction is often carried out in the presence of catalysts such as acids or bases to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system. Microwave irradiation has also been employed to enhance reaction rates and yields .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that utilize environmentally benign solvents and catalysts. Deep eutectic solvents (DES) have been explored for their advantages in providing high yields and simplifying work-up procedures . These methods aim to optimize the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions . The conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines with potential biological activities. These derivatives are often evaluated for their antimicrobial, antifungal, and anticancer properties .

Mechanism of Action

The mechanism of action of ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of biological activities, including antimicrobial, antifungal, and anticancer properties. Its structural features, such as the fused pyrazole and pyrimidine rings, contribute to its versatility and potential for further functionalization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate, and how are key steps optimized?

The synthesis typically involves multi-step reactions starting from hydrazine derivatives and α,β-unsaturated carbonyl compounds. A common approach includes:

  • Pyrazole ring formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Pyrimidine annulation : Reaction of the pyrazole intermediate with nitrile derivatives (e.g., malononitrile) in basic media.
  • Esterification : Final carboxylate esterification using ethanol and acid catalysis. Optimization focuses on solvent selection (e.g., DMF for nucleophilic substitutions), temperature control, and catalyst efficiency. For example, using p-toluenesulfonic acid as a catalyst enhances reaction yield in cyclization steps .

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

  • Spectroscopy :

  • 1H/13C NMR : Assignments of aromatic protons (e.g., phenyl group at δ 7.2–7.6 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~2200 cm⁻¹ (C≡N if present).
    • X-ray crystallography : Single-crystal diffraction (MoKα radiation) confirms bond lengths, angles, and molecular conformation. For example, the pyrimidine ring adopts a flattened envelope conformation with deviations of ~0.18 Å from planarity . SHELX software is commonly used for refinement, with R values < 0.05 indicating high accuracy .

Q. What are the typical reactivity patterns of this compound under standard laboratory conditions?

  • Nucleophilic substitution : The ester group reacts with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF) to form amides or ethers.
  • Oxidation/Reduction : The pyrimidine core can be reduced with NaBH₄ to yield dihydro derivatives or oxidized with KMnO₄ to introduce hydroxyl groups.
  • Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) to form fused heterocycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological potential?

  • Derivatization : Introduce substituents (e.g., halogens, trifluoromethyl) at the 5-, 7-, or phenyl positions to assess electronic/steric effects.
  • Biological assays : Test derivatives against target enzymes (e.g., CDK2, elastase) using enzymatic inhibition assays (IC₅₀ determination). For example, fluorinated analogs show enhanced antitumor activity due to improved binding affinity .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and validate with crystallographic data .

Q. How can intermediate instability during multi-step synthesis be mitigated?

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect reactive amines during pyrimidine formation.
  • Low-temperature conditions : Perform nitrile addition at −20°C to prevent side reactions.
  • In situ monitoring : Employ HPLC or TLC to track intermediate stability and adjust reaction times .

Q. How are crystallographic data contradictions resolved during structure determination?

  • Data validation : Check for twinning or disorder using PLATON; refine with TWINABS if necessary.
  • Alternative refinement models : Test isotropic vs. anisotropic displacement parameters for heavy atoms (e.g., bromine).
  • Hydrogen bonding analysis : Confirm intermolecular interactions (e.g., N–H⋯N bonds) to validate packing arrangements .

Properties

IUPAC Name

ethyl 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-4-22-17(21)15-11(2)19-16-14(10-18-20(16)12(15)3)13-8-6-5-7-9-13/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBHHYKANDJAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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